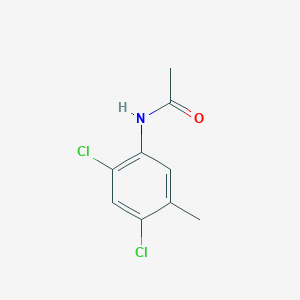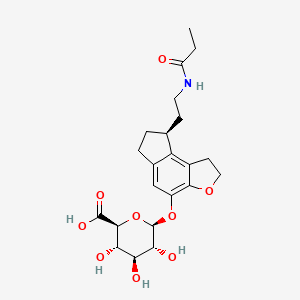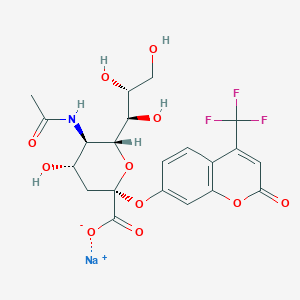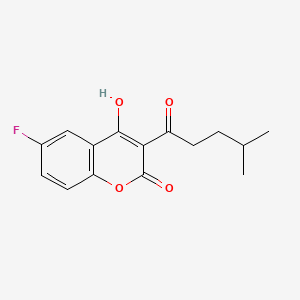
6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a 4-methylpentanoyl group at the 3rd position on the chromen-2-one core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid . The starting material, 6-fluoro-4-hydroxy-2H-chromen-2-one, can be synthesized by reacting 1-(2,4-dihydroxyphenyl)ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Pechmann condensation reactions under controlled conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the 4-methylpentanoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-4-oxo-3-(4-methylpentanoyl)chromen-2-one.
Reduction: Formation of 6-fluoro-4-hydroxy-3-(4-methylpentanol)chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
作用機序
The mechanism of action of 6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, affecting their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
6-Fluoro-4-hydroxy-2H-chromen-2-one: Lacks the 4-methylpentanoyl group, making it less lipophilic.
4-Hydroxy-3-(4-methylpentanoyl)chromen-2-one: Lacks the fluorine atom, which may affect its biological activity.
6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)benzopyran: Similar structure but with different substituents on the benzopyran ring.
Uniqueness
6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one is unique due to the combination of the fluorine atom, hydroxyl group, and 4-methylpentanoyl group on the chromen-2-one core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications .
特性
分子式 |
C15H15FO4 |
|---|---|
分子量 |
278.27 g/mol |
IUPAC名 |
6-fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one |
InChI |
InChI=1S/C15H15FO4/c1-8(2)3-5-11(17)13-14(18)10-7-9(16)4-6-12(10)20-15(13)19/h4,6-8,18H,3,5H2,1-2H3 |
InChIキー |
FJSGJXHMXMOJLF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(=O)C1=C(C2=C(C=CC(=C2)F)OC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
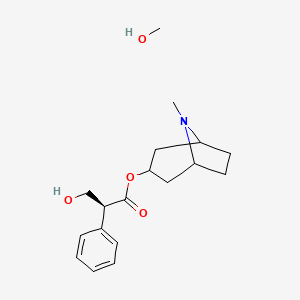

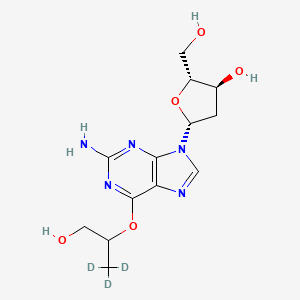
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)

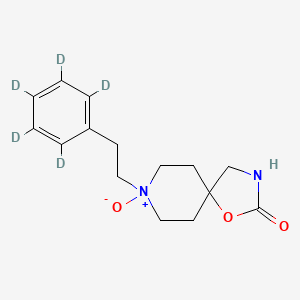
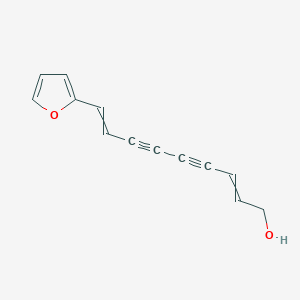
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
